![molecular formula C12H14Cl2N2O4 B14588212 Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate CAS No. 61511-78-2](/img/structure/B14588212.png)
Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is a synthetic organic compound that belongs to the family of 2,4-dichlorophenoxyacetic acid derivatives. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. It is characterized by its unique chemical structure, which includes a propyl group, a dichlorophenoxy moiety, and a hydrazine carboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine derivatives under controlled conditions. One common method includes the esterification of 2,4-dichlorophenoxyacetic acid with propanol to form the corresponding ester, followed by the reaction with hydrazine hydrate to yield the desired hydrazine carboxylate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrazine reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes and receptors, leading to its biological effects. The compound’s dichlorophenoxy moiety plays a crucial role in its activity by binding to target sites and disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A parent compound with similar herbicidal properties.
2,4-Dichlorophenoxypropionic acid: Another derivative with comparable chemical structure and applications.
Uniqueness
Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is unique due to its specific hydrazine carboxylate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
61511-78-2 |
|---|---|
Formule moléculaire |
C12H14Cl2N2O4 |
Poids moléculaire |
321.15 g/mol |
Nom IUPAC |
propyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C12H14Cl2N2O4/c1-2-5-19-12(18)16-15-11(17)7-20-10-4-3-8(13)6-9(10)14/h3-4,6H,2,5,7H2,1H3,(H,15,17)(H,16,18) |
Clé InChI |
RIECXUZAVAWEGB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


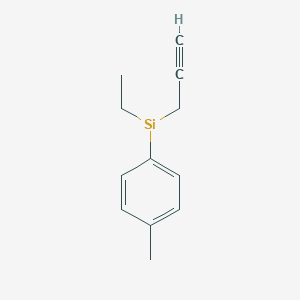
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
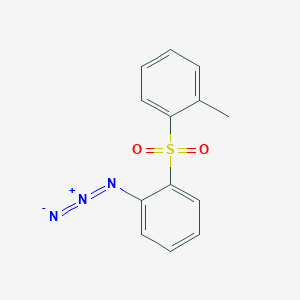
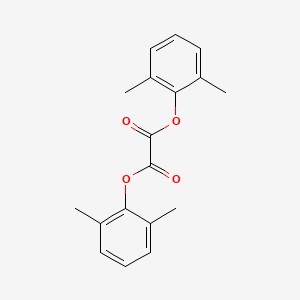

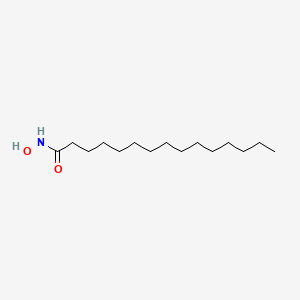
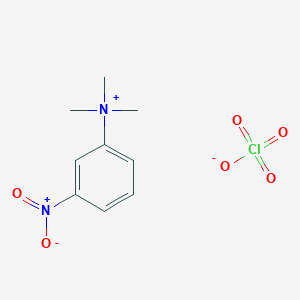


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)

